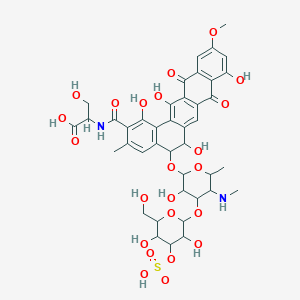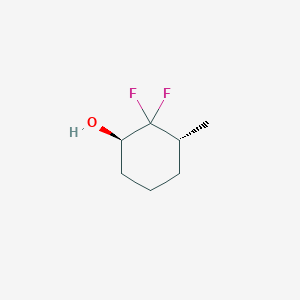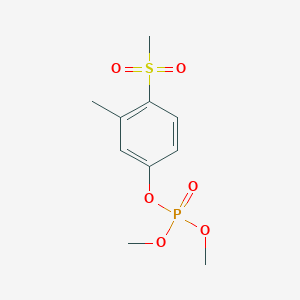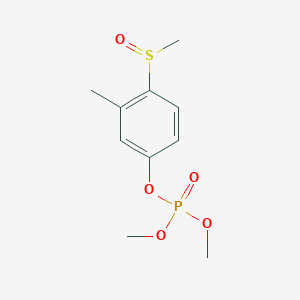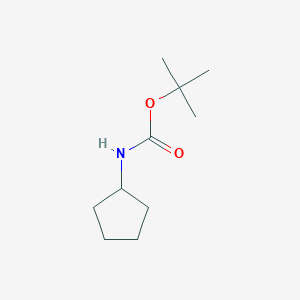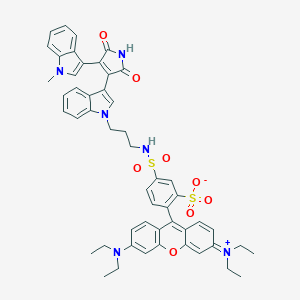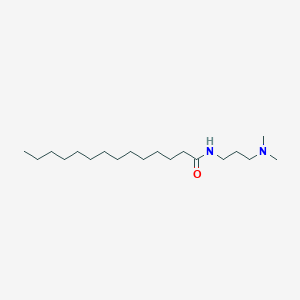
N-(3-(Dimetilamino)propil)tetradecanamida
Descripción general
Descripción
Schercodine M, también conocido como Miristamidopropil Dimetilamina, es un compuesto químico con la fórmula molecular C19H40N2O. Es un tipo de amidoamina, que se utiliza comúnmente en diversas aplicaciones industriales y farmacéuticas. Este compuesto es conocido por sus propiedades surfactantes, lo que lo hace útil en formulaciones para productos de cuidado personal como champús y acondicionadores .
Aplicaciones Científicas De Investigación
Schercodine M tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como surfactante y agente emulsionante en diversas formulaciones químicas.
Biología: Se utiliza en experimentos de cultivo celular y biología molecular como agente estabilizador.
Medicina: Se utiliza en la formulación de productos farmacéuticos, particularmente en aplicaciones tópicas por sus propiedades acondicionadoras de la piel.
Industria: Se utiliza en la producción de productos de cuidado personal, como champús, acondicionadores y lociones, debido a sus propiedades surfactantes y emulsionantes
Mecanismo De Acción
El mecanismo de acción de Schercodine M implica su interacción con las membranas celulares y las proteínas. Actúa como un surfactante, reduciendo la tensión superficial y mejorando la solubilidad de los compuestos hidrófobos. Esta propiedad lo hace efectivo en formulaciones donde ayuda a estabilizar emulsiones y mejorar la administración de ingredientes activos. A nivel molecular, Schercodine M puede modular la actividad de enzimas y factores de transcripción involucrados en las vías de señalización celular, particularmente aquellas relacionadas con el estrés oxidativo y la homeostasis redox .
Compuestos similares:
Cocamidopropil Dimetilamina: Otro surfactante amidoamina utilizado en productos de cuidado personal.
Lauramidopropil Dimetilamina: Similar en estructura pero derivado del ácido láurico en lugar del ácido mirístico.
Estearamidopropil Dimetilamina: Derivado del ácido esteárico y utilizado en aplicaciones similares.
Singularidad: Schercodine M es único debido a su longitud específica de cadena de ácido graso (ácido mirístico) y su capacidad de proporcionar excelentes propiedades acondicionadoras y emulsionantes en formulaciones de cuidado personal. Su efectividad a concentraciones más bajas y su suavidad para la piel y el cabello lo convierten en una opción preferida en muchas formulaciones .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(3-(Dimethylamino)propyl)tetradecanamide are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of N-(3-(Dimethylamino)propyl)tetradecanamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(Dimethylamino)propyl)tetradecanamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-(Dimethylamino)propyl)tetradecanamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-(Dimethylamino)propyl)tetradecanamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-(Dimethylamino)propyl)tetradecanamide is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Schercodine M se sintetiza mediante la reacción del ácido mirístico con dimetilaminopropilamina. El proceso implica la amidación del ácido mirístico, que es un ácido graso, con dimetilaminopropilamina en condiciones controladas. La reacción normalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .
Métodos de producción industrial: En entornos industriales, la producción de Schercodine M sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de los parámetros de reacción como la temperatura, la presión y el pH. El producto final se purifica mediante destilación u otras técnicas de separación para obtener un compuesto de alta pureza adecuado para uso comercial .
Análisis De Reacciones Químicas
Tipos de reacciones: Schercodine M se somete a diversas reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y agentes alquilantes (por ejemplo, yoduro de metilo).
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcano .
Comparación Con Compuestos Similares
Cocamidopropyl Dimethylamine: Another amidoamine surfactant used in personal care products.
Lauramidopropyl Dimethylamine: Similar in structure but derived from lauric acid instead of myristic acid.
Stearamidopropyl Dimethylamine: Derived from stearic acid and used in similar applications.
Uniqueness: Schercodine M is unique due to its specific fatty acid chain length (myristic acid) and its ability to provide excellent conditioning and emulsifying properties in personal care formulations. Its effectiveness at lower concentrations and its mildness to the skin and hair make it a preferred choice in many formulations .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45267-19-4 | |
| Record name | Myristamidopropyl dimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for Aldox specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []
ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.
ANone: The research excerpts do not provide details on spectroscopic data for Aldox.
A: Studies suggest that Aldox-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []
ANone: The provided research focuses on Aldox's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.
ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of Aldox.
ANone: The research excerpts do not delve into specific SAR studies for Aldox.
A: Studies indicate that Aldox, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []
ANone: The provided research does not delve into specific formulation strategies to enhance Aldox's stability or delivery.
ANone: The research excerpts do not discuss SHE regulations specifically related to Aldox.
ANone: The research primarily focuses on Aldox's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.
A: While the research does not present direct in vivo efficacy data for Aldox, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []
A: Researchers have employed various in vitro assays to evaluate Aldox's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to Aldox. []
ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on Aldox.
ANone: The research does not specifically mention resistance mechanisms to Aldox.
A: Some studies suggest that Aldox, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]
ANone: The research provided focuses on Aldox's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.
A: Analytical methods mentioned in the research for studying Aldox include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of Aldox-containing solutions against Acanthamoeba. []
ANone: The research excerpts do not provide information on Aldox's environmental impact or degradation pathways.
ANone: The research excerpts do not address these specific aspects related to Aldox.
A: While a specific timeline is not provided, the research suggests that Aldox, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []
A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of Aldox-containing contact lens solutions. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
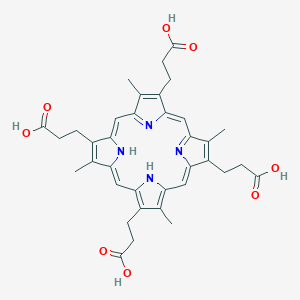
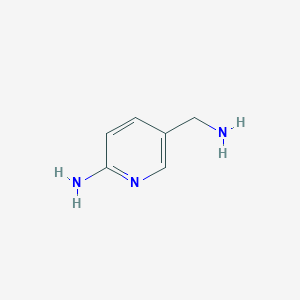
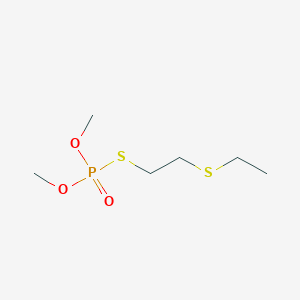

![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
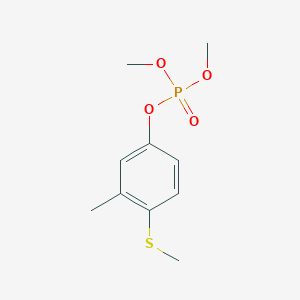
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
